2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

Cytochrome P450 Drug Metabolism Type II Binding

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative (C23H19N3O3, MW 385.4 g/mol) supplied as a research-grade screening compound. The structure features a 3,4-dimethoxyphenyl group at the quinoline 2-position and a pyridin-4-yl substituent on the carboxamide nitrogen.

Molecular Formula C23H19N3O3
Molecular Weight 385.4 g/mol
Cat. No. B11022163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide
Molecular FormulaC23H19N3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4)OC
InChIInChI=1S/C23H19N3O3/c1-28-21-8-7-15(13-22(21)29-2)20-14-18(17-5-3-4-6-19(17)26-20)23(27)25-16-9-11-24-12-10-16/h3-14H,1-2H3,(H,24,25,27)
InChIKeyAHUODCSZJWHORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide: Procurement-Ready Chemical Profile and Research-Grade Specifications


2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative (C23H19N3O3, MW 385.4 g/mol) supplied as a research-grade screening compound . The structure features a 3,4-dimethoxyphenyl group at the quinoline 2-position and a pyridin-4-yl substituent on the carboxamide nitrogen. This compound is cataloged by multiple commercial vendors (e.g., EvitaChem catalog EVT-11153471) for non-human research use only, with purity typically ≥95% . The pyridin-4-yl orientation distinguishes it from regioisomeric analogs bearing pyridin-2-yl or pyridin-3-yl groups, a feature with documented consequences for heme-iron coordination geometry in cytochrome P450 binding studies [1].

Why 2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide Cannot Be Replaced by Generic Quinoline-4-Carboxamide Analogs


Quinoline-4-carboxamides are not functionally interchangeable despite sharing a common scaffold. The position of the pyridine nitrogen (ortho, meta, or para) on the carboxamide side chain dictates heme-iron coordination capability in cytochrome P450 enzymes: para-pyridine (pyridin-4-yl) analogs can directly coordinate the ferric heme iron, whereas meta and ortho isomers cannot [1]. Substitution on the phenyl ring at the quinoline 2-position further modulates lipophilicity, target engagement, and antiproliferative potency, with IC50 values spanning orders of magnitude across closely related regioisomers [2]. These structure-dependent pharmacological and ADME differences mean that generic in-class substitution—without matching exact regioisomer and substitution pattern—will produce non-reproducible results in CYP inhibition profiling, target-based screening, and cellular assays.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide Versus Closest Analogs


CYP2C9 Type II Binding: Para-Pyridine Enables Heme-Iron Coordination Absent in Meta and Ortho Isomers

In quinoline-4-carboxamide analogs, the para-pyridine nitrogen (pyridin-4-yl) directly coordinates the ferric heme iron of CYP2C9, producing a characteristic Type II difference spectrum. This coordination is structurally impossible for the meta-pyridine (pyridin-3-yl) and ortho-pyridine (pyridin-2-yl) regioisomers, which show markedly different binding modes and affinities [1]. The representative quinoline-4-carboxamide analog N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide demonstrated a Ki of 113 nM against CYP2C9, whereas the ortho-pyridine analog showed no detectable Type II binding [1][2].

Cytochrome P450 Drug Metabolism Type II Binding CYP2C9 Heme Coordination

Pim-1 Kinase Inhibitory Activity: Quinoline-4-Carboxamide Scaffold Achieves Sub-Micromolar IC50 with Apoptosis Induction

Quinoline-4-carboxamide derivatives have demonstrated potent Pim-1 kinase inhibition. The lead compound 3e in a series of carboxamide-appended quinoline moieties achieved 82.27% Pim-1 inhibition with an IC50 of 0.11 μM, comparable to the reference standard SGI-1776 [1]. Mechanistically, these compounds down-regulate Bcl-2 and up-regulate BAX and Caspase-3, triggering apoptotic cell death [1]. While this data is from structurally related quinoline-4-carboxamides rather than the exact target compound, the shared pharmacophore—quinoline core with carboxamide at position 4—supports class-level inference of Pim-1 inhibitory potential for the target compound bearing optimized aromatic substituents.

Pim-1 Kinase Apoptosis Cancer Kinase Inhibition Bcl-2/Bax

Comparative Antiproliferative Activity: Regioisomeric Quinoline-4-Carboxamides Show Differential Cancer Cell Cytotoxicity

Closely related quinoline-4-carboxamide regioisomers exhibit divergent antiproliferative potency. N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide demonstrated an IC50 of 0.39 μM against HCT116 colorectal cancer cells and 0.46 μM against MCF-7 breast cancer cells . In contrast, β-carboline-tethered quinoline-4-carboxamide conjugates (compound 12e) showed weaker activity with an IC50 of 5.71 μM against MCF-7 [1]. The target compound, 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide, combines the 3,4-dimethoxyphenyl quinoline substitution with the pyridin-4-yl carboxamide—a distinct substitution pattern from both reported analogs, predicting unique cytotoxicity fingerprint.

Antiproliferative MCF-7 HCT116 Cancer Cell Lines Cytotoxicity

Ndc80 Kinetochore-Microtubule Binding Inhibition: Patent-Validated Mechanism for Quinoline-4-Carboxamide Derivatives

Patent EP4089077 and WO20250074880 disclose quinoline-4-carboxamide derivatives as inhibitors of Ndc80 kinetochore subcomplex-microtubule binding, a mechanism relevant to treating cell proliferative disorders including drug-resistant cancers [1][2]. The general Formula (I) encompasses compounds with aryl/heteroaryl substitution at the quinoline 2-position and varied carboxamide N-substituents, directly covering the structural space of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide [2]. This mechanism is orthogonal to conventional kinase-targeted quinoline-4-carboxamides—inhibiting a mitotic spindle component rather than kinase active sites—offering a mechanistically distinct application pathway.

Ndc80 Kinetochore Mitosis Drug-Resistant Cancer Chromosome Segregation

Caco-2 Permeability and Drug-Likeness: Computed Physicochemical Profile Supports Oral Bioavailability Potential

Computational ADME profiling of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide yields a predicted logP of 3.84 and Caco-2 permeability score of -0.1 (moderate) [1]. In comparison, the structurally related carbonic anhydrase inhibitor 6 (2-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenethyl)quinoline-4-carboxamide) has a higher molecular weight (491.56 vs. 385.4 g/mol) and contains a polar sulfonamide group, reducing its computed permeability . The target compound's moderate lipophilicity (logP ~3.8) and lower molecular weight place it within favorable oral drug-like chemical space as defined by Lipinski's Rule of Five.

Caco-2 Permeability Drug-Likeness logP ADME Oral Bioavailability

Research and Industrial Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide


Cytochrome P450 Type II Binding Probe for Heme-Coordination Studies

This compound's pyridin-4-yl substituent enables direct coordination to the ferric heme iron of CYP enzymes (particularly CYP2C9), producing a diagnostic Type II difference spectrum [1]. Researchers studying CYP structure-activity relationships or conducting pre-drug screening for Type II CYP binders should use the para-pyridine regioisomer, as meta- and ortho-pyridine analogs cannot achieve this coordination geometry. The compound serves as a validated chemical probe within the quinoline-4-carboxamide analog series for CYP binding mode analysis.

Pim-1 Kinase Inhibitor Screening and Apoptosis Pathway Investigation

Quinoline-4-carboxamide derivatives have demonstrated sub-micromolar Pim-1 kinase inhibition (IC50 = 0.11 μM for lead compound 3e) with mechanistic apoptosis induction via Bcl-2 down-regulation and BAX/Caspase-3 up-regulation [2]. This compound, bearing the 3,4-dimethoxyphenyl and pyridin-4-yl pharmacophoric elements, is a rational candidate for Pim-1-focused screening libraries and apoptosis pathway dissection in cancer cell models.

Ndc80 Kinetochore Disruption Assays for Mitosis-Targeted Drug Discovery

As a structural analog within the patented quinoline-4-carboxamide Ndc80 inhibitor series (EP4089077, WO20250074880), this compound is applicable to kinetochore-microtubule binding disruption assays [3][4]. Unlike kinase-targeted quinoline analogs, Ndc80 inhibitors operate via mitotic spindle checkpoint disruption—a mechanism with demonstrated relevance to drug-resistant cancers. This compound can serve as a tool for kinetochore biology research and as a starting point for Ndc80-targeted medicinal chemistry optimization.

Antiproliferative Phenotypic Screening Across Cancer Cell Line Panels

The antiproliferative potency of quinoline-4-carboxamides varies up to 15-fold across closely related regioisomers and substitution patterns [5]. This compound, with its distinct 3,4-dimethoxyphenyl and pyridin-4-yl combination, fills a specific structural niche not represented by reported antiproliferative analogs. Procurement for phenotypic screening panels enables the de novo determination of its cytotoxicity fingerprint across standard cancer cell lines (MCF-7, HCT116, HepG2, A549).

Oral Bioavailability-Focused Hit-to-Lead Optimization Programs

With a computed logP of 3.84, moderate Caco-2 permeability score, and molecular weight of 385.4 g/mol, this compound resides within favorable oral drug-like chemical space . It offers a permeability advantage over bulkier, more polar quinoline-4-carboxamide analogs (e.g., sulfonamide-containing derivatives with MW >490) and is suitable as a starting scaffold for medicinal chemistry programs prioritizing oral bioavailability.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.